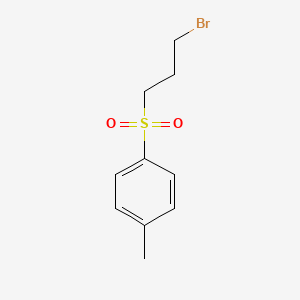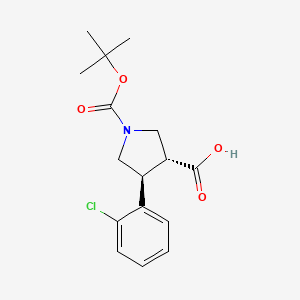
1-(3-Bromopropanesulfonyl)-4-methylbenzene
Overview
Description
“1-(3-Bromopropanesulfonyl)-4-methylbenzene” is a chemical compound that likely contains a benzene ring, a bromopropane sulfonyl group, and a methyl group . The exact properties of this compound would depend on the specific arrangement of these groups.
Molecular Structure Analysis
The molecular structure would likely involve a benzene ring substituted with a bromopropane sulfonyl group and a methyl group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
As a benzene derivative, this compound could potentially undergo electrophilic aromatic substitution reactions . The presence of the bromopropane sulfonyl group might also allow for nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a benzene derivative, it would likely be a stable, organic compound . The presence of the bromine atom might make it relatively heavy and possibly increase its reactivity compared to simpler aromatic compounds.Scientific Research Applications
Synthesis of Organic Compounds
- The bromination and dehydrobromination of certain methyl benzenesulfonyl derivatives have led to the synthesis of Michael adducts, which are crucial in the development of various organic compounds. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate has been utilized as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, showcasing its versatility as a building block in organic synthesis (Vasin et al., 2016).
Antagonists for Medical Research
- Interest in the methylbenzenesulfonamide framework has increased due to its potential application in medical research, particularly in the development of small molecular antagonists for the prevention of human HIV-1 infection. This underscores the compound's role in the synthesis of medically relevant molecules (Cheng De-ju, 2015).
Key Intermediate in Coenzyme Q10 Synthesis
- An example of its application in the synthesis of biomolecules is the preparation of key intermediates for Coenzyme Q10, a vital component in cellular energy production. A specific derivative, (2’E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene, has been identified as crucial in the synthesis process, highlighting the compound's importance in pharmaceutical manufacturing (Fansong Mu et al., 2011).
Advancements in Synthesis Techniques
- The compound's derivatives have been employed in studying the sonication effect on chemical reactions, demonstrating its utility in enhancing reaction rates under specific conditions. This research contributes to the optimization of synthetic pathways in organic chemistry, making processes more efficient (P. Abimannan et al., 2015).
Thermochemical Studies
- Thermochemical studies involving halogen-substituted methylbenzenes, including bromo- and iodo-substituted derivatives, have provided valuable data on vapor pressures, vaporization, fusion, and sublimation enthalpies. Such studies are essential for understanding the physical properties and stability of these compounds, which is critical for their practical applications (S. Verevkin et al., 2015).
Mechanism of Action
Target of Action
The compound could potentially interact with various biological targets depending on its structure and functional groups. For instance, sulfonate groups are often involved in binding to proteins or enzymes due to their ability to form hydrogen bonds .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the compound were to act as an inhibitor, it might bind to an enzyme and prevent it from catalyzing a reaction .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways. For instance, brominated compounds are often used in organic synthesis, such as in the Suzuki-Miyaura cross-coupling reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its size, polarity, and stability. For instance, the presence of the sulfonate group might influence its solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the specific biological target and mode of action. For instance, if the compound were to inhibit an enzyme, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
1-(3-bromopropylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEACTLFFZEVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261794 | |
| Record name | 1-[(3-Bromopropyl)sulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5755-77-1 | |
| Record name | 1-[(3-Bromopropyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5755-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Bromopropyl)sulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)









